molecular formula C10H9NO3S B1388137 (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid CAS No. 1212358-67-2

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

Cat. No.: B1388137
CAS No.: 1212358-67-2
M. Wt: 223.25 g/mol
InChI Key: OMDISURAFHPIHS-LURJTMIESA-N
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Description

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is a chemical compound that belongs to the class of benzisothiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzisothiazole ring fused with a propanoic acid moiety, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid typically involves the formation of the benzisothiazole ring followed by the introduction of the propanoic acid group. One common method involves the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions to form the benzisothiazole ring. Subsequent oxidation and functional group transformations yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzisothiazole ring, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Scientific Research Applications

(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid involves its interaction with specific molecular targets. The benzisothiazole ring can interact with enzymes or receptors, modulating their activity. The propanoic acid moiety may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

    Benzisothiazole: The parent compound with a similar core structure.

    Benzothiazole: A related compound with a sulfur atom in the ring.

    Thiazole: A simpler heterocyclic compound with a sulfur and nitrogen atom in the ring.

Uniqueness: (2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid is unique due to the presence of both the benzisothiazole ring and the propanoic acid group, which confer distinct chemical and biological properties

Properties

IUPAC Name

(2S)-2-(3-oxo-1,2-benzothiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S/c1-6(10(13)14)11-9(12)7-4-2-3-5-8(7)15-11/h2-6H,1H3,(H,13,14)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDISURAFHPIHS-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 2
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 3
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 4
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 5
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid
Reactant of Route 6
(2S)-2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)propanoic acid

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